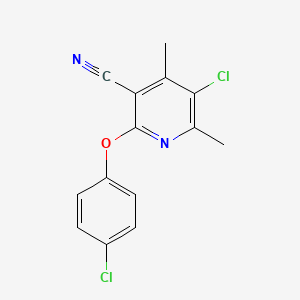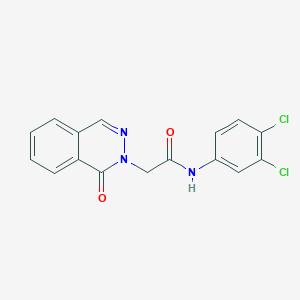
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile, also known as CCDMN, is a chemical compound with potential applications in scientific research.
作用機序
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile exerts its effects through the inhibition of specific enzymes, as mentioned above. It has been suggested that 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to downstream effects on various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including the regulation of glucose metabolism and insulin signaling. It has also been shown to induce apoptosis in cancer cells, potentially making it a useful anti-cancer agent. However, further research is needed to fully understand the mechanisms underlying these effects.
実験室実験の利点と制限
One advantage of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile is its potential as a tool for investigating the role of specific enzymes in various biological processes. Its inhibitory effects on enzymes such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4 make it a useful tool for studying the regulation of glucose metabolism and insulin signaling. However, as with any experimental tool, there are limitations to its use. For example, the specificity of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile for certain enzymes may limit its usefulness in certain experimental contexts.
将来の方向性
There are several future directions for research on 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further research is needed to understand the mechanisms underlying this effect and to determine its potential as a therapeutic agent. Additionally, 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile's inhibitory effects on enzymes involved in glucose metabolism and insulin signaling make it a potential target for the development of new treatments for diabetes and related metabolic disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile and its potential applications in scientific research.
合成法
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2,6-dimethyl-3,5-dichloropyridine, followed by the addition of potassium carbonate and a cyanide source. The resulting product is purified through column chromatography to yield 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile.
科学的研究の応用
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, including protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling. 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-8-12(7-17)14(18-9(2)13(8)16)19-11-5-3-10(15)4-6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQTXJCYUVHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)




![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)

![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
